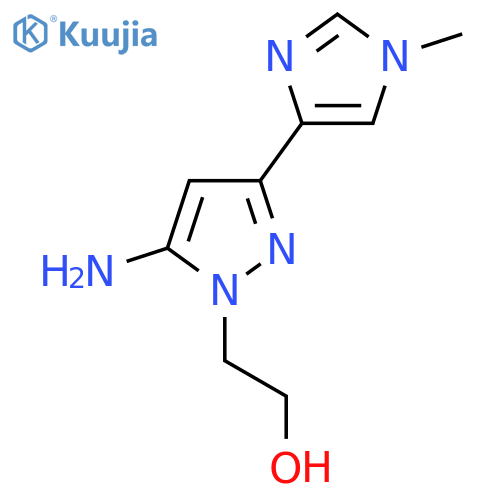Cas no 1698187-62-0 (2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol)

1698187-62-0 structure
商品名:2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol
2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol
- 1698187-62-0
- 2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
- EN300-1147699
-
- インチ: 1S/C9H13N5O/c1-13-5-8(11-6-13)7-4-9(10)14(12-7)2-3-15/h4-6,15H,2-3,10H2,1H3
- InChIKey: WXYQHSLBJYXIOL-UHFFFAOYSA-N
- ほほえんだ: OCCN1C(=CC(C2=CN(C)C=N2)=N1)N
計算された属性
- せいみつぶんしりょう: 207.11201006g/mol
- どういたいしつりょう: 207.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147699-10.0g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1147699-0.1g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.1g |
$993.0 | 2023-10-25 | |
| Enamine | EN300-1147699-10g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 10g |
$4852.0 | 2023-10-25 | |
| Enamine | EN300-1147699-0.05g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.05g |
$948.0 | 2023-10-25 | |
| Enamine | EN300-1147699-1.0g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1147699-0.5g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.5g |
$1084.0 | 2023-10-25 | |
| Enamine | EN300-1147699-2.5g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 2.5g |
$2211.0 | 2023-10-25 | |
| Enamine | EN300-1147699-5.0g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1147699-0.25g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.25g |
$1038.0 | 2023-10-25 | |
| Enamine | EN300-1147699-1g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 1g |
$1129.0 | 2023-10-25 |
2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1698187-62-0 (2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol) 関連製品
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
